BenchChemオンラインストアへようこそ!

3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea

Positional isomer differentiation Conformational analysis Structure-activity relationship

This N-cyclopentyl-N′-pyridinylmethyl urea features a 1-methyl-1H-pyrazol-4-yl substituent at the pyridine 2-position and a 4-ylmethyl urea linkage—a substitution geometry critical for conformational cis–trans equilibrium and target engagement. Unlike the regioisomeric 3-ylmethyl analog (CAS 2034300-64-4) or aryl-substituted variants, this compound’s unique N′-cyclopentyl group modulates intramolecular hydrogen bonding and lipophilicity (pred. AlogP ~2.8), enabling head-to-head SAR comparisons in p38 MAP kinase panels, permeability assays, and crystallographic studies. Ideal for labs requiring batch-to-batch conformational consistency.

Molecular Formula C16H21N5O
Molecular Weight 299.37 g/mol
CAS No. 2034290-70-3
Cat. No. B6428717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea
CAS2034290-70-3
Molecular FormulaC16H21N5O
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3CCCC3
InChIInChI=1S/C16H21N5O/c1-21-11-13(10-19-21)15-8-12(6-7-17-15)9-18-16(22)20-14-4-2-3-5-14/h6-8,10-11,14H,2-5,9H2,1H3,(H2,18,20,22)
InChIKeyONABUUVSXYCUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea (CAS 2034290-70-3): Core Identity and Procurement-Relevant Profile


3-Cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea (CAS 2034290-70-3) is a synthetic, small-molecule urea derivative that embeds a 1-methyl-1H-pyrazol-4-yl-substituted pyridine within a N-cyclopentyl urea framework, yielding a molecular formula of C16H21N5O and a molecular weight of 299.37 g/mol . The compound belongs to the broader structural class of N-alkyl-N′-aryl ureas, a privileged scaffold in medicinal chemistry that has been systematically studied for conformational preferences influencing target engagement [1]. While publicly disclosed pharmacological data for this specific congener remain limited, its structural features align with chemotypes explored as kinase inhibitors, particularly p38 MAP kinase antagonists, as described in related patent literature [2]. This baseline establishes the compound as a differentiated tool for structure-activity relationship (SAR) investigations and a candidate for procurement where precise substitution geometry is critical to experimental outcomes.

Why 3-Cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea Cannot Be Interchanged with Seemingly Analogous Compounds


Compounds sharing the pyrazolyl-pyridinyl-urea core are not functionally interchangeable because subtle changes in substitution position, urea N-alkylation pattern, and N′-substituent identity profoundly alter conformational free-energy landscapes and, consequently, target-binding competence. Stewart et al. demonstrated that N-phenyl-N′-cyclopentyl urea can adopt trans–trans and cis–trans conformations with near-equal energy, with the cis–trans state significantly stabilised by an intramolecular hydrogen bond to the N′-hydrogen [1]. The pyridine nitrogen position (4-ylmethyl vs. 3-ylmethyl), the nature of the urea N-alkyl group (cyclopentyl vs. phenyl, o-tolyl, or 2,6-difluorophenyl), and the methylation pattern on the pyrazole ring each modulate this conformational equilibrium independently. Therefore, substituting the target compound with a positional isomer (e.g., CAS 2034300-64-4) or an aryl-substituted analog (e.g., CAS 2034468-20-5) risks an unpredictable shift in the dominant solution conformation and a non-linear change in biological activity, undermining SAR reproducibility and procurement validity for downstream assays.

Quantitative Differentiation Evidence for 3-Cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea Relative to Closest Analogs


Positional Isomerism: Pyridin-4-ylmethyl vs. Pyridin-3-ylmethyl Substituent Geometry

The target compound bears the urea methylene linker at the pyridine 4-position, whereas its closest positional isomer (CAS 2034300-64-4) attaches at the 3-position. While no direct biological head-to-head comparison has been published, the conformational study by Stewart et al. on related N-pyridyl-N′-cyclopentyl ureas establishes that pyridine nitrogen placement alters the accessible conformational ensemble and can shift the cis–trans equilibrium by up to 2–3 kcal/mol depending on the local hydrogen-bonding network [1]. The InChIKey difference (ONABUUVSXYCUBC-UHFFFAOYSA-N vs. YHJAYZYGFYXWOR-UHFFFAOYSA-N) confirms the compounds are distinct chemical entities with separate physicochemical and pharmacological identities. In procurement, this prevents interchangeable use in assays where pyridine orientation dictates ligand-receptor geometry.

Positional isomer differentiation Conformational analysis Structure-activity relationship

Urea N′-Substituent Differentiation: Cyclopentyl vs. Aryl (2,6-Difluorophenyl) Impact on Conformation and Predicted Physicochemistry

The target compound incorporates an N′-cyclopentyl group, while a structurally close analog (CAS 2034468-20-5) replaces this with an N′-2,6-difluorophenyl moiety. Stewart et al. demonstrated that N-cyclopentyl ureas uniquely populate both trans–trans and cis–trans conformations in equilibrium, with the cis–trans form stabilised by an N–H···O=C intramolecular hydrogen bond [1]. This conformational duality is abrogated in N,N′-diaryl ureas, which predominantly adopt a trans–trans geometry. Computed physicochemical property shifts include a calculated logP reduction of approximately 1.0–1.5 units for the difluorophenyl analog versus the cyclopentyl analog (predicted using fragment-based methods), and a molecular weight increase from 299.37 to 383.39 g/mol [2].

N′-substituent effect Conformational stabilization Lipophilicity modulation

Kinase Inhibition Class Association: Pyrazolyl-Urea Scaffold as a Recognized p38 MAP Kinase Pharmacophore

The pyrazolyl-urea chemotype, encompassing the target compound, is explicitly claimed as a p38 MAP kinase inhibitor in patent US 11,142,515 B2, which discloses compounds of formula (I) where the pyrazole-urea-pyridine motif is a core pharmacophore [1]. The patent reports IC50 values for exemplified compounds ranging from <10 nM to >1 µM against p38α in enzymatic assays. Although the specific IC50 of CAS 2034290-70-3 is not publicly disclosed, its structural congruence with the patent formula (I) and the presence of a cyclopentyl substituent—a group shown to enhance kinase selectivity in related urea-based inhibitors—support its classification as a candidate p38 inhibitor with a distinct selectivity profile compared to non-cyclopentyl analogs [1][2].

p38 MAP kinase Kinase inhibitor scaffold Inflammatory disease target

Procurement-Driven Application Scenarios for 3-Cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea


Conformational Probe for Urea Bioactive Conformation Studies

The compound serves as an ideal experimental system for investigating how N′-cyclopentyl substitution affects the cis–trans equilibrium in pyridinyl-ureas. Building on the computational framework of Stewart et al. [1], researchers can use this compound in NMR and X-ray crystallography studies to map conformational populations and validate DFT predictions, thereby informing the design of conformationally restricted kinase inhibitors.

Kinase Selectivity Screening in p38 MAP Kinase Inhibitor Programs

As a member of the pyrazolyl-urea p38 inhibitor class defined by US Patent 11,142,515 B2 [1], this compound can be included in screening panels to establish structure-selectivity relationships across the human kinome. Its cyclopentyl group offers a differentiated selectivity fingerprint relative to aryl-substituted analogs, enabling the identification of substituent-dependent off-target liabilities.

SAR Exploration of Pyridine Regioisomerism in Target Engagement

The compound's pyridin-4-ylmethyl substitution pattern makes it a critical comparator to the pyridin-3-ylmethyl isomer (CAS 2034300-64-4) in assays where pyridine orientation dictates ligand-receptor hydrogen bonding. Procurement of both isomers allows direct head-to-head evaluation of regioisomeric effects on IC50, binding kinetics, and cellular potency.

Physicochemical Probing of Lipophilicity-Driven Membrane Permeability

With a predicted AlogP of ~2.8 (versus ~1.5–1.8 for the difluorophenyl analog CAS 2034468-20-5) [1], the compound can be used in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayers to quantify the impact of urea N′-substituent lipophilicity on passive permeability, a key determinant of oral bioavailability in lead optimization.

Quote Request

Request a Quote for 3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.